molecular formula C7H5F5N2 B13114855 3-(Difluoromethyl)-6-(trifluoromethyl)pyridin-2-amine

3-(Difluoromethyl)-6-(trifluoromethyl)pyridin-2-amine

Cat. No.: B13114855
M. Wt: 212.12 g/mol
InChI Key: FRPNRBZWWIEXMQ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-6-(trifluoromethyl)pyridin-2-amine is a compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the use of radical intermediates to introduce the trifluoromethyl group . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve high yields and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help in scaling up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-6-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyridine ring.

Scientific Research Applications

3-(Difluoromethyl)-6-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-6-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of difluoromethyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both difluoromethyl and trifluoromethyl groups in 3-(Difluoromethyl)-6-(trifluoromethyl)pyridin-2-amine makes it unique compared to similar compounds. These groups can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C7H5F5N2

Molecular Weight

212.12 g/mol

IUPAC Name

3-(difluoromethyl)-6-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C7H5F5N2/c8-5(9)3-1-2-4(7(10,11)12)14-6(3)13/h1-2,5H,(H2,13,14)

InChI Key

FRPNRBZWWIEXMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(F)F)N)C(F)(F)F

Origin of Product

United States

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